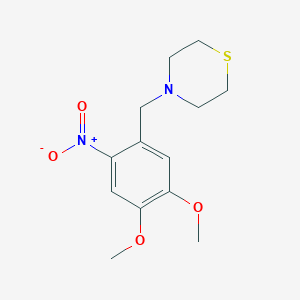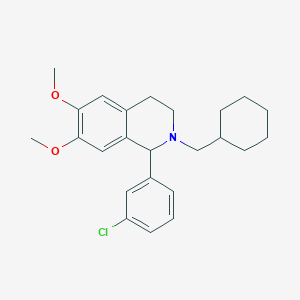![molecular formula C20H23ClN4O4S B4980817 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4980817.png)
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine, also known as CNS-5161, is a piperazine derivative that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research in this field.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine involves the modulation of several neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine. This compound has been found to enhance the release of these neurotransmitters, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been found to have several biochemical and physiological effects in the brain. These effects include the modulation of several neurotransmitter systems, the enhancement of synaptic plasticity, and the reduction of oxidative stress. These effects have been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine is its unique mechanism of action, which makes it a promising candidate for further research in the field of neurological disorders. However, one of the limitations of this compound is that it has not yet been extensively studied in human clinical trials.
Future Directions
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine. These include further studies on its mechanism of action, its potential use in the treatment of various neurological disorders, and its safety and efficacy in human clinical trials. Additionally, future research could focus on the development of new derivatives of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine involves the reaction of 1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine with pyrrolidine. This reaction is carried out using standard organic chemistry techniques and has been described in detail in several research papers.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been found to have a unique mechanism of action that makes it a promising candidate for further research in this field.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c21-16-3-6-18(7-4-16)30(28,29)24-13-11-22(12-14-24)17-5-8-19(25(26)27)20(15-17)23-9-1-2-10-23/h3-8,15H,1-2,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCGZULFDPBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B4980738.png)
![5-[4-(benzyloxy)benzylidene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4980748.png)
![4-[2-(dimethylamino)-3,5-dinitrobenzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4980750.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4980758.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4980800.png)
![2-[4-({4-[(2,2-diallyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B4980807.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-chlorobenzamide](/img/structure/B4980813.png)
![1-(2-fluorobenzyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4980825.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)